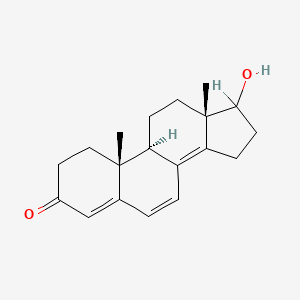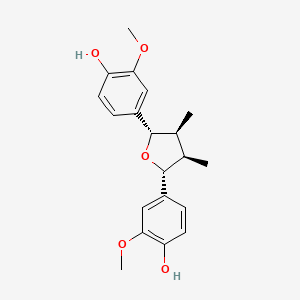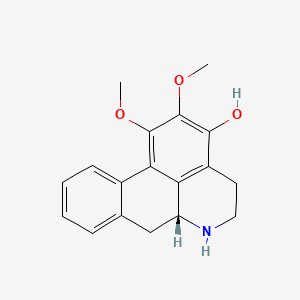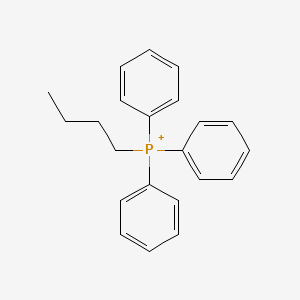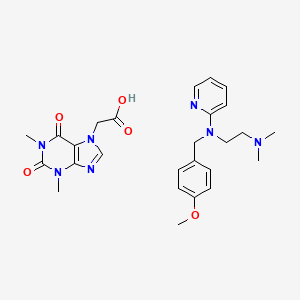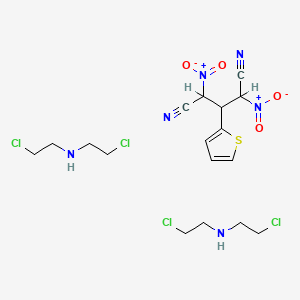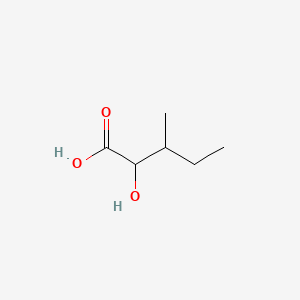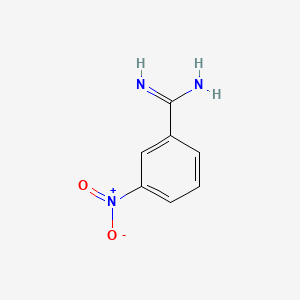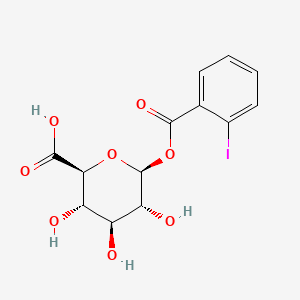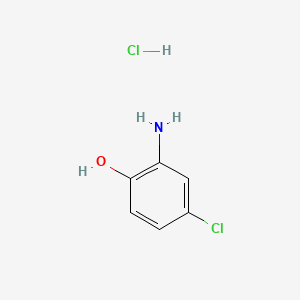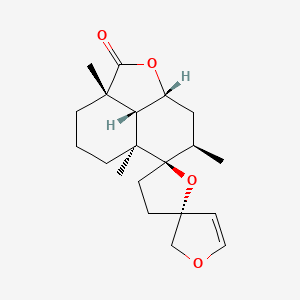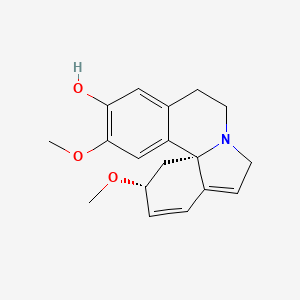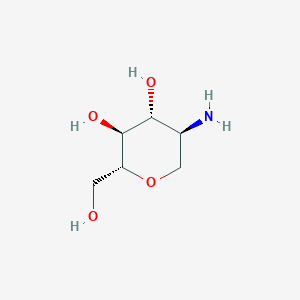
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
Vue d'ensemble
Description
MT-45 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Applications De Recherche Scientifique
Scientific Research Findings
Opioid-like Properties : MT-45 exhibits opioid-like desired and unwanted effects, similar to other opioids, and has potential dependence liability. It has been studied for its availability, use, and effects, revealing opioid-like toxicity in some cases (Siddiqi, Verney, Dargan, & Wood, 2015).
Regulatory Status : Due to its psychoactive properties, MT-45 has been placed into Schedule I of the Controlled Substances Act, indicating high potential for abuse and no accepted medical use (Federal Register, 2017).
Clinical Features and Toxicity : Studies report cases of MT-45 intoxication involving symptoms typical of opioid overdose, such as reduced consciousness and respiratory depression, treatable with the opioid antagonist naloxone (Helander, Bäckberg, & Beck, 2014).
Analgesic Activity : Initial studies on MT-45 and related compounds explored their analgesic activities, finding them to be potent analgesics in experimental animals, comparable to morphine (Natsuka, Nakamura, Negoro, Uno, & Nishimura, 1978).
Drug-Related Deaths : There have been reports of fatalities involving MT-45, indicating the serious risks associated with its use (Papsun, Krywanczyk, Vose, Bundock, & Logan, 2016).
Memory Impairment and Sigma Receptors : MT-45 has been studied for its effects on memory impairment and its interaction with sigma receptors in mice, suggesting a role in learning and memory processes (Matsuno, Senda, Kobayashi, Murai, & Mita, 1998).
PET Radioligand Development : Research has been conducted on developing positron emission tomography (PET) radioligands based on MT-45 analogues for potential diagnostic applications in oncology (Abate et al., 2011).
Pharmacological Comparisons : Comparative studies have been performed to evaluate the pharmacological activities of MT-45 and its derivatives, highlighting differences in their effects compared to traditional opioids (Nakamura & Shimizu, 1976).
Synthesis and Characterization : Synthesis and structural characterization of MT-45 and its analogues have been explored, contributing to understanding its chemical properties and potential applications (Wallach et al., 2015).
Stability Tests : MT-45 has been subject to stability tests using analytical tools like Raman spectroscopy and gas chromatography, important for assessing the risks associated with its use and storage (Frączak et al., 2020).
Propriétés
Numéro CAS |
52694-55-0 |
|---|---|
Nom du produit |
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine |
Formule moléculaire |
C24H32N2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
Clé InChI |
IGBRRSIHEGCUEN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine MT 45 MT-45 MT-45, (R)-isomer MT-45, (S)-isomer MT-45, dihydrochloride MT-45, dihydrochloride, (+-)-isomer MT-45, dihydrochloride, (R)-isomer MT-45, dihydrochloride, (S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




